KC 12291 hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

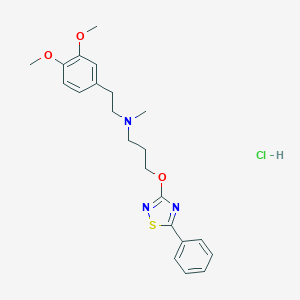

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S.ClH/c1-25(14-12-17-10-11-19(26-2)20(16-17)27-3)13-7-15-28-22-23-21(29-24-22)18-8-5-4-6-9-18;/h4-6,8-11,16H,7,12-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJPRQYBNQKUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=NSC(=N1)C2=CC=CC=C2)CCC3=CC(=C(C=C3)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628815 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181936-98-1 | |

| Record name | Benzeneethanamine, 3,4-dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181936-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to KC 12291 Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC 12291 hydrochloride is a potent and orally active atypical voltage-gated sodium channel (VGSC) blocker with significant cardioprotective properties. Its primary mechanism of action involves the inhibition of the sustained, or late, component of the sodium current (INaL), a key contributor to intracellular sodium and calcium overload during ischemic conditions. This targeted action allows this compound to exert anti-ischemic, bradycardic, and cardioprotective effects without significantly altering the peak sodium current, thus distinguishing it from classic VGSC blockers. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound, supported by available experimental data.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 3,4-Dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzeneethanamine hydrochloride[1]. Its structure combines a dimethoxy-substituted benzeneethanamine moiety with a phenyl-1,2,4-thiadiazole group through a propyl ether linkage.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3,4-Dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzeneethanamine hydrochloride | [1] |

| CAS Number | 181936-98-1 | [1] |

| Molecular Formula | C₂₂H₂₇N₃O₃S·HCl | [1] |

| Molecular Weight | 449.99 g/mol | [1] |

| Appearance | Powder | [2] |

| Purity | ≥97% (HPLC) | [3] |

| Solubility | Soluble in water (25 mM) and DMSO (50 mM) | |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 3 months; -20°C for 2 weeks. | [2] |

| Melting Point | Not available | |

| pKa | Not available |

Pharmacological Properties and Mechanism of Action

This compound is a selective blocker of voltage-gated sodium channels, with a pronounced inhibitory effect on the sustained sodium current (INaL). This late current, although small under normal physiological conditions, is enhanced during pathological states such as myocardial ischemia and heart failure, contributing significantly to intracellular sodium overload[1][4][5].

The accumulation of intracellular sodium reverses the direction of the sodium-calcium exchanger (NCX), leading to an influx of calcium and subsequent calcium overload. This calcium dysregulation is a central factor in ischemic injury, causing diastolic dysfunction, arrhythmias, and eventual cell death[6].

By preferentially inhibiting INaL, this compound mitigates the rise in intracellular sodium, thereby preventing the secondary calcium overload. This targeted action underpins its cardioprotective effects.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Experimental Context | Source(s) |

| IC₅₀ (Diastolic Contracture) | 0.55 - 0.79 µM | Isolated atria | [3] |

| IC₅₀ (Sustained Sodium Current, INaL) | 9.6 µM | Isolated atria | [3] |

Signaling Pathway of this compound in Myocardial Ischemia

The following diagram illustrates the proposed signaling pathway through which this compound exerts its cardioprotective effects during myocardial ischemia.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific pharmacological evaluation of this compound are not extensively available in the public domain. However, based on the published literature, the following outlines the general methodologies employed.

Synthesis and Purification

The synthesis of this compound involves a multi-step organic synthesis process. While a specific, detailed protocol for KC 12291 is not publicly available, the synthesis of similar 1,2,4-thiadiazole derivatives has been described in the chemical literature. A general hypothetical workflow is presented below.

Purification of the final compound is likely achieved through standard techniques such as recrystallization from a suitable solvent system or column chromatography to achieve the reported high purity (≥97%)[3].

Whole-Cell Patch-Clamp Electrophysiology

The effects of this compound on sodium currents are typically investigated using the whole-cell patch-clamp technique on isolated cardiomyocytes.

Objective: To measure the peak and sustained components of the voltage-gated sodium current in the absence and presence of this compound.

General Protocol:

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rat or guinea pig ventricles).

-

Recording Setup: Cells are placed in a recording chamber on an inverted microscope and superfused with an external solution. A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is used as the recording electrode.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

-

Voltage Clamp: The membrane potential is held at a holding potential (e.g., -100 mV) where most sodium channels are in the closed state.

-

Current Recording: Depolarizing voltage steps are applied to elicit sodium currents. A series of voltage pulses (e.g., to -30 mV for 2 seconds) are applied to measure both the peak transient and the sustained components of the sodium current.

-

Drug Application: this compound is applied to the external solution at various concentrations, and the recording protocol is repeated to determine its effect on the sodium currents.

23Na NMR Spectroscopy

23Na Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique used to measure intracellular sodium concentrations in intact, perfused hearts.

Objective: To determine the effect of this compound on the ischemia-induced rise in intracellular sodium.

General Protocol:

-

Heart Preparation: An animal heart (e.g., guinea pig) is isolated and perfused in a Langendorff apparatus.

-

NMR Setup: The perfused heart is placed in an NMR spectrometer. A shift reagent (e.g., a dysprosium complex) is often added to the perfusate to distinguish between intracellular and extracellular sodium signals.

-

Baseline Measurement: 23Na NMR spectra are acquired under normoxic conditions to establish the baseline intracellular sodium concentration.

-

Ischemia Induction: Global ischemia is induced by stopping the perfusion.

-

Data Acquisition during Ischemia: 23Na NMR spectra are continuously acquired during the ischemic period to monitor the change in intracellular sodium concentration.

-

Drug Treatment: In a separate group of hearts, this compound is administered prior to the induction of ischemia, and the same NMR measurements are performed to assess its effect on sodium overload.

Conclusion

This compound represents a promising therapeutic agent for the management of myocardial ischemia. Its unique mechanism of action, centered on the selective inhibition of the sustained sodium current, allows for targeted cardioprotection by mitigating the detrimental effects of intracellular sodium and calcium overload. Further research, particularly focused on elucidating detailed synthetic pathways and conducting comprehensive preclinical and clinical studies, is warranted to fully realize its therapeutic potential. This technical guide provides a foundational understanding of the chemical and pharmacological characteristics of this compound for professionals in the field of drug discovery and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | CAS 181936-98-1 | KC12291 | Tocris Bioscience [tocris.com]

- 4. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]

- 5. Preventing arrhythmias and sodium cardiac [heartinscience.nl]

- 6. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to KC 12291 Hydrochloride: A Cardioprotective Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC 12291 hydrochloride is a potent and selective inhibitor of the late sodium current (INaL) with significant cardioprotective properties. This technical guide provides a comprehensive overview of its core attributes, including its chemical properties, mechanism of action, and key experimental data. Detailed methodologies for seminal experiments are presented to facilitate further research and development.

Core Compound Information

This compound is chemically identified as 3,4-Dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzeneethanamine hydrochloride. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 181936-98-1 |

| Molecular Formula | C22H27N3O3S • HCl |

| Molecular Weight | 449.99 g/mol |

| Primary Mechanism | Atypical voltage-gated sodium channel blocker |

| Therapeutic Potential | Anti-ischemic, Cardioprotective |

Mechanism of Action: Selective Inhibition of the Late Sodium Current

This compound exerts its cardioprotective effects through the selective inhibition of the sustained, or late, component of the voltage-gated sodium channel (Nav) current (INaL).[1] Under normal physiological conditions, Nav channels inactivate rapidly after depolarization, producing a transient peak current responsible for the upstroke of the action potential. However, a small fraction of these channels fails to inactivate completely, giving rise to a persistent late current.

During pathological conditions such as myocardial ischemia, the INaL is enhanced. This leads to an overload of intracellular sodium (Na+), which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing an influx of calcium (Ca2+) and subsequent cellular injury.

This compound preferentially blocks this pathological late sodium current, thereby preventing Na+ and subsequent Ca2+ overload. This targeted action allows it to exert anti-ischemic effects without significantly affecting the peak sodium current, thus avoiding the pro-arrhythmic effects associated with traditional sodium channel blockers.

Signaling Pathway of this compound in Myocardial Ischemia

Caption: Mechanism of this compound in mitigating ischemia-induced cellular injury.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various in vitro models. These studies highlight its selectivity for pathological currents that lead to diastolic contracture.

| Parameter | Cell/Tissue Type | Condition | IC50 (µM) |

| Inhibition of Diastolic Contracture | Isolated Guinea Pig Atria | Veratridine-induced | 0.55 |

| Inhibition of Diastolic Contracture | Isolated Guinea Pig Atria | Lysophosphatidylcholine-induced | 0.79 |

| Inhibition of Sustained Na+ Current | Isolated Atria | - | 9.6 |

Key Experimental Protocols

The following sections provide detailed methodologies for foundational experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in isolated cardiomyocytes.

Objective: To quantify the inhibition of peak and late sodium currents.

Experimental Workflow:

Caption: Workflow for patch-clamp analysis of this compound's effect on sodium currents.

Methodology:

-

Cell Preparation: Single ventricular myocytes are isolated from adult guinea pig hearts by enzymatic digestion.

-

Solutions:

-

External Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.

-

Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. pH adjusted to 7.2 with KOH.

-

-

Recording:

-

Whole-cell configuration is established using a patch-clamp amplifier.

-

Cells are held at a potential of -120 mV.

-

To elicit sodium currents, a depolarizing step to -20 mV for 220 ms is applied.

-

The peak inward current is measured within the first few milliseconds, and the late current is measured as the mean current between 210 and 220 ms of the depolarizing pulse.

-

-

Drug Application: After recording stable baseline currents, this compound is applied via the perfusion system at desired concentrations.

-

Data Analysis: The percentage of inhibition of both peak and late currents is calculated by comparing the current amplitudes before and after drug application.

Langendorff-Perfused Isolated Heart Model

This ex vivo model allows for the assessment of the cardioprotective effects of this compound on the whole heart during ischemia-reperfusion injury.

Objective: To measure the effect of this compound on cardiac function (e.g., left ventricular developed pressure) and metabolism during simulated ischemic conditions.

Methodology:

-

Heart Isolation: Hearts are rapidly excised from anesthetized rats or guinea pigs and immediately cannulated via the aorta on a Langendorff apparatus.

-

Perfusion:

-

Retrograde perfusion with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, is initiated at a constant pressure.

-

A balloon catheter is inserted into the left ventricle to measure pressure changes.

-

-

Experimental Protocol:

-

Stabilization: The heart is allowed to stabilize for a period of 30 minutes.

-

Baseline: Baseline cardiac parameters are recorded.

-

Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored.

-

-

Drug Treatment: this compound is included in the perfusate before the ischemic period to assess its protective effects.

-

Data Analysis: Parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are compared between control and KC 12291-treated groups.

Conclusion

This compound represents a promising therapeutic agent for the treatment of myocardial ischemia. Its unique mechanism of selectively targeting the late sodium current allows for effective cardioprotection while minimizing the risk of adverse electrophysiological effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this and similar compounds.

References

Pharmacological Profile of KC-12291 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC-12291 hydrochloride is an atypical voltage-gated sodium channel (VGSC) blocker with significant cardioprotective and anti-ischemic properties. Its mechanism of action primarily involves the inhibition of the sustained, or late, sodium current (INaL), which is pathologically enhanced during ischemic conditions. By selectively targeting this component of the sodium current over the transient peak current, KC-12291 mitigates intracellular sodium overload, a key contributor to ischemic injury, thereby preserving cardiac function and energy status. This technical guide provides a comprehensive overview of the pharmacological profile of KC-12291, detailing its mechanism of action, quantitative efficacy, pharmacokinetic parameters, and the experimental methodologies used to elucidate its effects.

Mechanism of Action

KC-12291 exerts its cardioprotective effects by blocking voltage-gated sodium channels.[1][2][3][4] Unlike traditional sodium channel blockers, it shows a preference for the sustained sodium current (INaL) over the transient peak sodium current.[1][4] During myocardial ischemia, the partial depolarization of cardiomyocytes enhances the activity of these sustained sodium currents, leading to an excessive influx of Na+ ions.[3] This sodium overload triggers a cascade of detrimental events, including calcium overload via the reverse mode of the Na+/Ca2+ exchanger, diastolic contracture, and depletion of cellular ATP reserves.[5]

KC-12291 intervenes in this pathological process by reducing the amplitude of the sustained Na+ current.[1][4] This, in turn, prevents the downstream consequences of sodium overload, leading to the preservation of cardiac energy status, improved ionic homeostasis, and enhanced functional recovery upon reperfusion.[5] The inhibitory effects of KC-12291 are enhanced under conditions of partial depolarization, making it particularly effective in ischemic tissue.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for KC-12291 hydrochloride.

Table 1: In Vitro Efficacy of KC-12291

| Parameter | Species | Tissue/Cell Type | Value | Reference |

| IC50 (Inhibition of Sustained Sodium Current, INaL) | - | - | 9.6 µM | [6] |

| IC50 (Inhibition of Veratridine-induced Diastolic Contracture) | Guinea Pig | Isolated Atria | 0.55 µM | [2] |

| IC50 (Inhibition of LPC-induced Diastolic Contracture) | Guinea Pig | Isolated Atria | 0.79 µM | [2] |

| Peak Na+ Current Reduction | Rat | Ventricular Cardiomyocytes | ~60% at 1 µM | [1] |

Table 2: In Vivo Efficacy of KC-12291

| Parameter | Species | Model | Dose | Effect | Reference |

| Anti-ischemic Activity | Anesthetized Rabbit | Coronary Occlusion | 0.63 mg/kg (p.o.) | ~68% attenuation of ST-segment elevation | [1] |

| Bradycardic Effect | Pithed Rat | - | Dose-dependent | -55.1 ± 5.2 beats/min | [4] |

Table 3: Pharmacokinetic Parameters of KC-12291 in Rats (Oral Administration)

| Parameter | Dose | Sex | Value | Reference |

| Cmax | 60 mg/kg | Female | 1.3 µg/mL | [1] |

| Cmax | 60 mg/kg | Male | 1.4 µg/mL | [1] |

| Tmax | 60 mg/kg | Both | ~2 h | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of KC-12291 are crucial for the replication and extension of these findings.

Electrophysiology: Patch Clamp Technique

The patch-clamp technique is employed to measure the effect of KC-12291 on sodium currents in isolated cardiomyocytes.[3]

-

Cell Isolation: Ventricular cardiomyocytes are enzymatically isolated from rat hearts.

-

Recording: Whole-cell patch-clamp configuration is used to record sodium currents.

-

Voltage Protocol: A series of voltage steps are applied to elicit both peak and sustained sodium currents. For instance, cells are held at a holding potential of -100 mV and depolarized to various test potentials.

-

Drug Application: KC-12291 is applied to the bath solution at desired concentrations.

-

Data Analysis: The amplitude of the peak and sustained components of the sodium current are measured before and after drug application to determine the extent of inhibition.

Myocardial Ischemia Models

-

Isolated Perfused Heart (Langendorff Model): This ex vivo model allows for the assessment of cardiac function, metabolism, and ion homeostasis in a controlled environment.[5]

-

Hearts from guinea pigs are cannulated via the aorta and perfused with a crystalloid buffer.

-

Low-flow ischemia is induced to mimic ischemic conditions.

-

23Na and 31P Nuclear Magnetic Resonance (NMR) spectroscopy can be used to measure intracellular sodium concentrations and high-energy phosphates (ATP, phosphocreatine), respectively.[3][5]

-

Left ventricular developed pressure (LVDP) is monitored to assess cardiac function.[5]

-

KC-12291 is included in the perfusate to evaluate its effects on these parameters during ischemia and subsequent reperfusion.[5]

-

-

In Vivo Coronary Occlusion Model: This model assesses the anti-ischemic effects of KC-12291 in a living animal.[1]

-

Anesthetized rabbits undergo a surgical procedure to occlude a coronary artery, inducing myocardial ischemia.

-

An electrocardiogram (ECG) is recorded to monitor for changes indicative of ischemia, such as ST-segment elevation.

-

KC-12291 is administered orally prior to coronary occlusion.

-

The extent of ST-segment elevation is compared between treated and control groups to quantify the anti-ischemic effect.

-

Pharmacokinetics and Metabolism

A sensitive and selective ion-pair reversed-phase high-performance liquid chromatography (HPLC) method has been developed for the quantitative determination of KC-12291 and its major metabolite, KC-13194, in rat plasma and urine.[7] The limit of quantification for KC-12291 is 10 ng/ml in both plasma and urine.[7]

Safety and Toxicology

Information regarding the formal safety and toxicology profile of KC-12291 hydrochloride is not extensively available in the public domain.

Clinical Development

There is no publicly available information on clinical trials of KC-12291 hydrochloride. The searches for "KC-12291 clinical trials" did not yield any specific results for this compound.

Conclusion

KC-12291 hydrochloride is a promising cardioprotective agent with a well-defined mechanism of action centered on the inhibition of the sustained sodium current. Its efficacy has been demonstrated in various preclinical models of myocardial ischemia. The available pharmacokinetic data in rats provide a foundation for further translational studies. While the lack of public information on clinical trials limits the assessment of its therapeutic potential in humans, the preclinical pharmacological profile of KC-12291 warrants further investigation for the treatment of ischemic heart disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KC 12291 hydrochloride | Nav channel Blocker | Hello Bio [hellobio.com]

- 3. Cardioprotective actions of KC 12291. I. Inhibition of voltage-gated Na+ channels in ischemia delays myocardial Na+ overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Cardioprotective actions of KC 12291. II. Delaying Na+ overload in ischemia improves cardiac function and energy status in reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS 181936-98-1 | KC12291 | Tocris Bioscience [tocris.com]

- 7. Sensitive method for the determination of KC 12291 in rat plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

KC 12291 Hydrochloride: A Technical Guide to a Selective Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC 12291 hydrochloride is an orally active, atypical voltage-gated sodium channel (VGSC) blocker demonstrating significant potential as a cardioprotective and anti-ischemic agent.[1][2] Its mechanism of action is distinguished by a preferential inhibition of the sustained, or late, component of the sodium current (INaL) over the peak transient current.[1] This selectivity for the late sodium current, which is pathologically enhanced during ischemic conditions, allows KC 12291 to mitigate the detrimental effects of cellular sodium overload, a key contributor to ischemic injury, without significantly altering normal cardiac conduction. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacological effects, and available experimental data.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable tissues. While the transient influx of sodium ions is essential for normal cellular function, a persistent or sustained sodium current can become a significant contributor to pathophysiology, particularly in ischemic conditions. This late sodium current (INaL) leads to an accumulation of intracellular sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing an influx of calcium and subsequent cellular calcium overload. This calcium dysregulation is a central mechanism in ischemic injury, leading to diastolic dysfunction, arrhythmias, and cell death.

This compound has emerged as a promising therapeutic candidate due to its selective inhibition of this pathological late sodium current.[1] This document consolidates the current scientific knowledge on KC 12291, presenting quantitative data, experimental methodologies, and a visualization of its proposed mechanism of action to support further research and development.

Mechanism of Action

KC 12291 exerts its cardioprotective effects by selectively blocking the late component of the inward sodium current in cardiomyocytes.[1] Under normal physiological conditions, voltage-gated sodium channels rapidly inactivate after opening. However, during ischemia, a fraction of these channels fails to inactivate completely, giving rise to a sustained inward sodium current. KC 12291 shows a higher affinity for these non-inactivating channels, thereby reducing the pathological influx of sodium during ischemia.[1] This targeted action allows it to prevent the subsequent calcium overload and its damaging downstream consequences.

dot

Caption: Proposed mechanism of KC 12291 in ischemic cardiomyocytes.

Quantitative Pharmacological Data

The available quantitative data for this compound is summarized below. A comprehensive selectivity profile across all Nav1.x subtypes is not currently available in the public literature.

| Parameter | Species | Tissue/Cell Type | Condition | Value | Reference |

| IC50 | Guinea Pig | Atria | Veratridine-induced contracture | 0.55 µM | [3] |

| IC50 | Guinea Pig | Atria | LPC-induced contracture | 0.79 µM | [3] |

| IC50 | N/A | N/A | Sustained Sodium Current (INaL) | 9.6 µM | [4] |

| Peak Na+ Current Reduction | Rat | Ventricular Cardiomyocytes | 1 µM KC 12291 | ~60% | [2] |

| Cmax | Rat (female) | Plasma | 60 mg/kg p.o. | 1.3 µg/mL | [2] |

| Cmax | Rat (male) | Plasma | 60 mg/kg p.o. | 1.4 µg/mL | [2] |

| Tmax | Rat | Plasma | 60 mg/kg p.o. | ~2 h | [2] |

| Anti-ischemic Activity | Rabbit | Anesthetized model | 0.63 mg/kg p.o. | ~68% attenuation of ST segment elevation | [2] |

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically utilizing KC 12291 are not extensively published. The following methodologies are based on descriptions from studies investigating KC 12291 and general protocols for similar compounds.

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the effect of KC 12291 on peak and sustained sodium currents in isolated cardiomyocytes.

-

Cell Preparation: Ventricular myocytes are isolated from adult rat hearts by enzymatic digestion.

-

Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The membrane potential is held at a level to ensure the availability of sodium channels (e.g., -100 mV).

-

Solutions:

-

External Solution (mM): NaCl, CaCl2, MgCl2, CsCl, HEPES, and glucose, with pH adjusted to 7.4.

-

Internal (Pipette) Solution (mM): CsF, NaCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2.

-

-

Voltage Protocol:

-

To elicit the peak sodium current, the cell is depolarized to a potential of -30 mV for a short duration (e.g., 50 ms).

-

To measure the sustained sodium current, a longer depolarizing pulse (e.g., 2 seconds) is applied.

-

-

Data Analysis: The peak inward current and the current at the end of the long pulse (sustained current) are measured before and after the application of KC 12291 at various concentrations to determine the inhibitory effect.

dot

Caption: Experimental workflow for patch-clamp analysis.

Langendorff-Perfused Isolated Heart Model

-

Objective: To assess the effect of KC 12291 on cardiac function and ischemic contracture in an ex vivo heart model.

-

Preparation: Hearts are excised from guinea pigs or rabbits and retrogradely perfused via the aorta on a Langendorff apparatus with oxygenated Krebs-Henseleit solution at a constant temperature (37°C).

-

Measurements: A balloon catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.

-

Ischemia Induction: Global low-flow ischemia is induced by reducing the perfusion rate.

-

Protocol:

-

After a stabilization period, baseline cardiac parameters are recorded.

-

KC 12291 is added to the perfusate.

-

Low-flow ischemia is initiated, and the development of ischemic contracture is monitored.

-

After the ischemic period, the heart is reperfused, and the recovery of cardiac function is assessed.

-

-

Data Analysis: LVDP, heart rate, and the time to onset and magnitude of ischemic contracture are compared between control and KC 12291-treated hearts.

In Vivo Model of Myocardial Ischemia

-

Objective: To evaluate the anti-ischemic efficacy of orally administered KC 12291.

-

Animal Model: Anesthetized rabbits are used.

-

Procedure:

-

A thoracotomy is performed to expose the heart.

-

A major coronary artery is transiently occluded to induce myocardial ischemia.

-

An electrocardiogram (ECG) is continuously recorded to monitor for ST-segment elevation, an indicator of ischemia.

-

-

Drug Administration: this compound is administered orally prior to the induction of ischemia.

-

Data Analysis: The magnitude of ST-segment elevation is compared between vehicle- and KC 12291-treated animals.

Signaling Pathways

The primary signaling pathway affected by KC 12291 is the cascade initiated by the pathological late sodium current during ischemia. By inhibiting INaL, KC 12291 prevents the subsequent rise in intracellular sodium and the reversal of the Na+/Ca2+ exchanger, thereby averting intracellular calcium overload. This, in turn, is expected to prevent the activation of calcium-dependent signaling pathways that contribute to cell injury, such as the activation of certain protein kinases and proteases. The precise downstream signaling molecules directly or indirectly affected by KC 12291 have not been fully elucidated.

dot

Caption: Inferred downstream signaling consequences of INaL inhibition.

Conclusion

This compound represents a targeted therapeutic approach for ischemic heart disease by selectively inhibiting the late sodium current. The available preclinical data strongly support its cardioprotective and anti-ischemic effects. However, for a comprehensive understanding of its therapeutic potential and safety profile, further research is warranted. Specifically, a detailed characterization of its selectivity across all Nav1.x subtypes and a deeper investigation into its effects on downstream signaling pathways would be highly valuable for the scientific and drug development communities. The methodologies and data presented in this guide provide a solid foundation for such future investigations.

References

- 1. KC 12291: an atypical sodium channel blocker with myocardial antiischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Nav channel Blocker | Hello Bio [hellobio.com]

- 4. This compound | CAS 181936-98-1 | KC12291 | Tocris Bioscience [tocris.com]

The Vicious Cycle: Unraveling the Role of the Sustained Sodium Current in Cardiac Ischemia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Myocardial ischemia, a condition of reduced blood flow to the heart, triggers a cascade of detrimental events at the cellular level, leading to ionic imbalances, contractile dysfunction, and arrhythmias. A key player in this pathological process is the sustained, or late, component of the fast sodium current (INaL). Under normal physiological conditions, this current is small; however, during ischemia, its magnitude significantly increases. This guide provides an in-depth technical overview of the critical role of the enhanced INaL in the pathophysiology of cardiac ischemia. We will explore the molecular mechanisms by which ischemia augments INaL, the downstream consequences of this increase, including intracellular sodium and calcium overload, and the subsequent electrical and mechanical dysfunction. Furthermore, this guide details key experimental protocols for studying INaL in ischemia and presents quantitative data on the effects of INaL inhibitors, offering valuable insights for researchers and professionals in the field of cardiac drug development.

Introduction: The Pathophysiology of the Sustained Sodium Current in Cardiac Ischemia

The cardiac action potential is initiated by a large, transient influx of sodium ions through voltage-gated sodium channels (Nav1.5), known as the peak sodium current. However, a small fraction of these channels fails to inactivate completely, giving rise to a persistent or late sodium current (INaL) that flows throughout the plateau phase of the action potential.[1][2] In healthy cardiomyocytes, INaL is typically less than 1% of the peak current.[2] Despite its small magnitude, this sustained inward current contributes to the normal action potential duration.

During myocardial ischemia, a number of factors contribute to a pathological increase in INaL. These include the accumulation of ischemic metabolites, such as lysophosphatidylcholine, and the generation of reactive oxygen species (ROS).[3] This enhanced INaL plays a pivotal role in the ionic derangements that characterize ischemic injury.[4]

The primary consequence of an augmented INaL is an increase in the intracellular sodium concentration ([Na+]i).[4] This sodium overload, in turn, leads to a secondary disruption of calcium homeostasis. The elevated [Na+]i reverses the normal operation of the sodium-calcium exchanger (NCX), causing it to extrude sodium in exchange for bringing calcium into the cell.[5] This results in intracellular calcium overload ([Ca2+]i), a central mediator of ischemic cell injury.[6][7]

The combined effects of sodium and calcium overload have profound consequences for cardiomyocyte function. The elevated diastolic [Ca2+]i impairs myocardial relaxation, leading to increased diastolic wall tension and stiffness.[8][9] This diastolic dysfunction further compromises coronary blood flow, exacerbating the ischemic condition in a vicious cycle.[9] Furthermore, the ionic imbalances and alterations in the action potential duration caused by the enhanced INaL create a substrate for arrhythmias, including early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[1]

Signaling Pathways and Experimental Workflows

To investigate the role of INaL in cardiac ischemia, a variety of experimental models and techniques are employed. The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow.

Caption: Signaling pathway of INaL in cardiac ischemia.

Caption: Experimental workflow for studying INaL in ischemia.

Quantitative Data on INaL and its Inhibition

The following tables summarize key quantitative data regarding the sustained sodium current and the efficacy of its inhibitors.

Table 1: Effects of INaL Inhibitors on Sodium Currents

| Compound | Target | IC50 | Species/Cell Type | Reference |

| Ranolazine | Late INa | 5-21 µM | Varies | [10] |

| Ranolazine | Late INa (R1623Q) | 7.5 µM (at 0.1 Hz) | HEK293 cells | [11] |

| Ranolazine | Peak INa (WT) | 430 µM (at 0.1 Hz) | HEK293 cells | [11] |

| Ranolazine | Peak INa (R1623Q) | 95 µM (at 0.1 Hz) | HEK293 cells | [11] |

| GS-967 | Late INa | 0.13 µM | Rabbit Ventricular Myocytes | [12][13] |

| GS-967 | Late INa | 0.21 µM | Isolated Rabbit Hearts | [12][13] |

| GS-967 | Peak INa (UDB) | 0.07 µM | hPSC-Cardiomyocytes | [4] |

| Lidocaine | Late INa | ~25 µM | Not Specified | [3] |

| Lidocaine | Peak INa | ~300 µM | Not Specified | [3] |

IC50 values represent the concentration of the compound required to inhibit 50% of the current. UDB = Use-Dependent Block. hPSC = human pluripotent stem cell.

Table 2: Effects of Ranolazine on Action Potential Duration (APD) in LQT-3 Mutant Myocytes

| Parameter | Cell Type | Effect of Ranolazine (10 µM) | Reference |

| APD50 | ΔKPQ mouse ventricular myocytes | 23 ± 5% shortening | [14] |

| APD90 | ΔKPQ mouse ventricular myocytes | 27 ± 3% shortening | [14] |

| APD50 & APD90 | Wild-type mouse ventricular myocytes | No significant effect | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the sustained sodium current in cardiac ischemia.

In Vivo Mouse Model of Myocardial Infarction: Left Coronary Artery Ligation

This protocol describes the creation of a murine model of myocardial infarction through the permanent ligation of the left coronary artery (LCA), which is a widely used method to study the pathophysiology of cardiac ischemia and subsequent remodeling.[1][15][16]

Materials:

-

Anesthetic (e.g., isoflurane)

-

Ventilator

-

Surgical instruments (forceps, scissors, retractors, needle holder)

-

Suture material (e.g., 8-0 nylon)

-

Disinfectant (e.g., povidone-iodine, 70% alcohol)

-

Warming pad

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Anesthesia and Intubation: Anesthetize the mouse using isoflurane. Intubate the animal to provide mechanical ventilation.

-

Surgical Site Preparation: Shave the chest area and disinfect the skin with povidone-iodine and 70% alcohol.

-

Thoracotomy: Make a small incision in the skin and separate the pectoral muscles to expose the rib cage. Make an incision in the third or fourth intercostal space to open the chest cavity.

-

Exposure of the Heart: Use retractors to gently spread the ribs and visualize the heart. The left coronary artery should be visible on the surface of the left ventricle.

-

Ligation of the Left Coronary Artery: Using a fine suture (e.g., 8-0 nylon), pass the needle under the LCA, approximately 2-3 mm from its origin. Tie a secure knot to permanently occlude the artery. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.

-

Closure: Remove the retractors and close the chest wall, muscle layers, and skin in separate layers.

-

Post-operative Care: Administer analgesics as prescribed. Monitor the animal closely during recovery on a warming pad.

Ex Vivo Langendorff-Perfused Heart Model of Ischemia-Reperfusion

The Langendorff apparatus allows for the study of the isolated heart, providing a controlled environment to investigate the effects of ischemia and reperfusion without the influence of systemic factors.[5][17][18]

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)

-

Surgical instruments

-

Heparin

-

Pressure transducer and data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the animal (e.g., rat, rabbit) and administer heparin to prevent blood clotting.

-

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta.

-

Retrograde Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow. The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries.

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes), during which baseline functional parameters such as left ventricular developed pressure (LVDP) and heart rate are recorded.

-

Induction of Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion: Restore perfusion to the heart and monitor the recovery of cardiac function.

Isolation of Ventricular Myocytes

This protocol describes the enzymatic dissociation of the heart to obtain single, viable ventricular cardiomyocytes for electrophysiological and biochemical studies.[19][20][21]

Materials:

-

Langendorff perfusion system

-

Enzyme solution (e.g., collagenase, protease)

-

Calcium-free and calcium-containing buffers

-

Transfer pipettes

Procedure:

-

Heart Perfusion: Perfuse the excised heart on a Langendorff apparatus with a calcium-free buffer to wash out the blood and stop contractions.

-

Enzymatic Digestion: Switch the perfusion to a buffer containing digestive enzymes (e.g., collagenase) to break down the extracellular matrix.

-

Tissue Dissociation: Once the heart is digested (becomes flaccid), remove it from the cannula. Mince the ventricular tissue in a fresh enzyme solution.

-

Cell Dispersion: Gently triturate the minced tissue with a transfer pipette to release individual cardiomyocytes.

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to prevent calcium paradox and ensure cell viability.

-

Cell Harvesting: Allow the viable, rod-shaped myocytes to settle by gravity and then collect them for subsequent experiments.

Whole-Cell Patch-Clamp for Measuring Sustained Sodium Current

The whole-cell patch-clamp technique is the gold standard for recording ionic currents from single cardiomyocytes.[22][23][24][25]

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Glass capillaries for pulling micropipettes

-

Pipette puller

-

Extracellular and intracellular solutions

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

-

Cell Plating: Plate the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

-

Seal Formation: Under visual guidance, bring the micropipette into contact with the surface of a cardiomyocyte and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Protocol: Set the amplifier to voltage-clamp mode. To measure INaL, apply a depolarizing voltage step (e.g., to -20 mV from a holding potential of -120 mV) for a prolonged duration (e.g., 500 ms). The sustained component of the inward current is the INaL.

-

Data Acquisition and Analysis: Record the currents and analyze the data to determine the amplitude and kinetics of INaL. The current can be measured as the average current during a specific time window of the depolarizing pulse (e.g., between 200 and 500 ms).

Calcium Imaging in Cardiomyocytes

This protocol allows for the measurement of intracellular calcium transients in isolated cardiomyocytes using fluorescent calcium indicators.[26][27][28][29]

Materials:

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Fluorescence microscopy setup with a light source and detector

-

Data acquisition and analysis software

Procedure:

-

Dye Loading: Incubate the isolated cardiomyocytes with a membrane-permeant form of the calcium indicator (e.g., Fura-2 AM). The ester groups are cleaved by intracellular esterases, trapping the fluorescent dye inside the cell.

-

Washing: Wash the cells to remove the extracellular dye.

-

Imaging: Place the coverslip with the dye-loaded cells in a perfusion chamber on the microscope stage.

-

Excitation and Emission: Excite the dye at the appropriate wavelength(s) and record the emitted fluorescence. For ratiometric dyes like Fura-2, alternate excitation at two wavelengths (e.g., 340 nm and 380 nm) and measure the ratio of the emitted fluorescence.

-

Data Analysis: The change in fluorescence intensity or the fluorescence ratio is proportional to the change in intracellular calcium concentration.

Western Blot for CaMKII Activation

Western blotting can be used to assess the activation of signaling molecules, such as Calcium/calmodulin-dependent protein kinase II (CaMKII), which is known to be activated during ischemia and can modulate INaL.[30][31][32][33]

Materials:

-

Protein lysis buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-CaMKII, anti-total-CaMKII)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction: Homogenize heart tissue or lyse isolated cardiomyocytes in a lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated (activated) form of CaMKII. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total CaMKII or a housekeeping protein (e.g., GAPDH). The level of phosphorylated CaMKII can then be normalized to the total CaMKII level.

Conclusion

The sustained sodium current plays a critical and multifaceted role in the pathophysiology of cardiac ischemia. Its pathological enhancement during ischemic conditions initiates a cascade of events, including intracellular sodium and calcium overload, which ultimately lead to electrical instability and mechanical dysfunction. This in-depth guide has provided a comprehensive overview of the mechanisms involved, detailed experimental protocols for its investigation, and quantitative data on the efficacy of INaL inhibitors. A thorough understanding of the role of INaL is paramount for the development of novel therapeutic strategies aimed at mitigating ischemic myocardial injury and its devastating consequences. The selective inhibition of INaL represents a promising therapeutic target to break the vicious cycle of ischemia and improve outcomes for patients with ischemic heart disease.

References

- 1. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]

- 4. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Langendorff heart - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. Optical Imaging of Voltage and Calcium in Cardiac Cells & Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]

- 9. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]

- 10. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A novel, potent, and selective inhibitor of cardiac late sodium current suppresses experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular basis of ranolazine block of LQT-3 mutant sodium channels: evidence for site of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Murine Myocardial Infarction Model using Permanent Ligation of Left Anterior Descending Coronary Artery [jove.com]

- 17. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Video: Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial Slices [jove.com]

- 20. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 25. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 26. Frontiers | Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes [frontiersin.org]

- 27. youtube.com [youtube.com]

- 28. In Vivo Calcium Imaging of Cardiomyocytes in the Beating Mouse Heart With Multiphoton Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. CaMKII-dependent late Na+ current increases electrical dispersion and arrhythmia in ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Role of late sodium current as a potential arrhythmogenic mechanism in the progression of pressure-induced heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

KC 12291 Hydrochloride: A Technical Guide for Basic Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC 12291 hydrochloride is an orally active, atypical blocker of voltage-gated sodium channels (VGSCs).[1][2] Its primary mechanism of action involves the potent inhibition of the sustained, or late, sodium current (INaL) with more moderate effects on the peak transient sodium current.[3][4] While extensively studied for its cardioprotective and anti-ischemic properties in cardiac tissue, its specific application in basic neuroscience research is less documented.[3][5] This guide provides a comprehensive overview of this compound's known mechanisms, collates all available quantitative data, and presents detailed experimental protocols relevant to its potential use in investigating neuronal function and pathology. By targeting the sustained sodium current, a key contributor to neuronal hyperexcitability, this compound presents a valuable pharmacological tool for exploring the pathophysiology of neurological disorders such as epilepsy, neuropathic pain, and neurodegenerative diseases.

Introduction: The Role of Voltage-Gated Sodium Channels in Neuronal Excitability

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons.[1] These channels exist in three main conformational states: resting, open (activated), and inactivated. Upon membrane depolarization, VGSCs rapidly transition from the resting to the open state, allowing an influx of Na+ ions that drives the rising phase of the action potential. Immediately following activation, the channel enters a fast-inactivated state, which is crucial for the repolarization of the membrane and for defining the refractory period.

A small fraction of VGSCs, however, fail to completely inactivate, giving rise to a persistent or sustained sodium current (INaL). While small under physiological conditions, this sustained current can be pathologically enhanced in various neurological disorders, leading to neuronal hyperexcitability, repetitive firing, and excitotoxicity. This compound's preferential blockade of this sustained current makes it a potentially selective tool for studying and mitigating these pathological states without profoundly affecting normal action potential generation.[3]

Mechanism of Action of this compound

This compound exerts its effects by binding to voltage-gated sodium channels and modulating their gating properties.[3] It exhibits a state-dependent binding, with a higher affinity for the inactivated state of the channel.[1] This mechanism allows it to preferentially target neurons that are already in a state of heightened activity or depolarization, as is common in pathological conditions.

The primary effect of KC 12291 is a marked reduction in the amplitude of the sustained Na+ current.[4] This is thought to be the principal mechanism behind its anti-ischemic and cardioprotective effects, as it prevents the Na+ overload that contributes to cellular dysfunction during ischemia.[5] In a neuronal context, this action would be expected to reduce aberrant firing and stabilize the resting membrane potential without completely silencing neuronal activity.

The compound also has a moderate inhibitory effect on the peak Na+ current, which may contribute to its overall effect on excitability.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily derived from studies on cardiac preparations. This information can serve as a starting point for dose-ranging studies in neuronal models.

| Parameter | Value | Species/Preparation | Reference |

| IC50 (Sustained Na+ Current, INaL) | 9.6 µM | Isolated Atria | [2] |

| IC50 (Veratridine-induced Contracture) | 0.55 µM | Isolated Guinea Pig Atria | [6] |

| IC50 (LPC-induced Contracture) | 0.79 µM | Isolated Guinea Pig Atria | [6] |

| Peak Na+ Current Inhibition (at 1 µM) | ~60% reduction | Rat Ventricular Cardiomyocytes | [4] |

| Route | Dose | Species | Effect | Reference |

| Oral (p.o.) | 0.63 mg/kg | Anesthetized Rabbit | Significant anti-ischemic activity (68% attenuation of ST segment elevation) | [4] |

| Oral (p.o.) | 60 mg/kg | Rat | Cmax: 1.3 µg/mL (female), 1.4 µg/mL (male); Tmax: ~2 h | [4] |

Experimental Protocols for Neuroscience Research

Whole-Cell Voltage-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents, including both transient and sustained Na+ currents.

Objective: To characterize the effects of this compound on voltage-gated sodium currents in cultured neurons or acute brain slices.

Materials:

-

Cell Preparation: Cultured neurons (e.g., hippocampal, cortical) or acutely prepared brain slices.

-

External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 glucose. Bubbled with 95% O2/5% CO2.

-

Internal Pipette Solution: (in mM) 120 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2 with KOH, osmolarity to ~270 mOsm.

-

This compound Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C. Dilute to final concentrations in ACSF on the day of the experiment.

-

Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, data acquisition hardware and software.

Methodology:

-

Preparation:

-

Prepare acute brain slices or plate cultured neurons on coverslips.

-

Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of 1.5-2 mL/min.

-

Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

-

Establishing a Recording:

-

Approach a healthy neuron with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the pressure to form a giga-ohm seal (>1 GΩ).

-

Apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Switch to voltage-clamp mode.

-

Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure all VGSCs are in the resting state.

-

To measure the peak transient current , apply a series of depolarizing voltage steps (e.g., from -90 mV to +40 mV in 10 mV increments).

-

To measure the sustained current , use a longer depolarizing pulse (e.g., 200-500 ms). The sustained current is the non-inactivating component measured at the end of the pulse.

-

-

Pharmacology:

-

Record baseline Na+ currents in ACSF.

-

Perfuse the chamber with ACSF containing the desired concentration of this compound (e.g., starting at 1 µM and increasing to 10 µM).

-

Allow the drug to equilibrate for several minutes before recording the post-drug currents using the same voltage protocols.

-

Perform a washout by perfusing with drug-free ACSF to assess the reversibility of the effect.

-

-

Analysis:

-

Measure the peak amplitude of the transient current and the steady-state amplitude of the sustained current before, during, and after drug application.

-

Construct current-voltage (I-V) curves to assess changes in channel activation.

-

Analyze the kinetics of channel inactivation.

-

Potential Applications in Neuroscience Research

Given its mechanism of action, this compound could be a valuable tool in several areas of neuroscience research:

-

Models of Epilepsy: In vitro and in vivo models of epilepsy often exhibit enhanced sustained sodium currents. KC 12291 could be used to investigate the contribution of INaL to seizure generation and to test its potential as an anti-epileptic compound.

-

Neuropathic Pain: Aberrant activity in sensory neurons, driven by changes in VGSC function, is a hallmark of neuropathic pain. KC 12291 could be used to probe the role of sustained sodium currents in the hyperexcitability of dorsal root ganglion (DRG) neurons.

-

Neuroprotection in Ischemia: Building on the extensive cardiovascular research, KC 12291 could be investigated for its neuroprotective effects in models of stroke and cerebral ischemia, where Na+ overload is a key component of the excitotoxic cascade.

-

Action Potential Firing: By modulating the sustained sodium current, KC 12291 can be used to study its influence on action potential threshold, firing frequency, and the transition from single spiking to burst firing in various neuronal subtypes.

Conclusion

This compound is a potent and selective inhibitor of the sustained voltage-gated sodium current. While the bulk of existing research is in the cardiovascular field, its mechanism of action is highly relevant to fundamental neuroscience. By providing this consolidated guide, we aim to facilitate the exploration of KC 12291 as a pharmacological tool to dissect the role of sustained sodium currents in neuronal physiology and disease, paving the way for new insights into the mechanisms of neuronal hyperexcitability and the development of novel therapeutic strategies.

Disclaimer: this compound is intended for laboratory research use only.

References

- 1. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]

- 2. This compound | CAS 181936-98-1 | KC12291 | Tocris Bioscience [tocris.com]

- 3. KC 12291: an atypical sodium channel blocker with myocardial antiischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cardioprotective actions of KC 12291. I. Inhibition of voltage-gated Na+ channels in ischemia delays myocardial Na+ overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Nav channel Blocker | Hello Bio [hellobio.com]

The Cardiovascular Landscape of Atypical Sodium Channel Blockers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cardiovascular effects of a class of drugs known as atypical sodium channel blockers. These agents, deviating from the classic Vaughan-Williams classification, exhibit unique mechanisms of action that translate into a complex and varied cardiovascular profile. This document provides a comprehensive overview of their effects on cardiac electrophysiology and hemodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Introduction to Atypical Sodium Channel Blockers

Traditional sodium channel blockers are classified as Class I antiarrhythmics. However, a growing number of drugs modulate sodium channels in unconventional ways. These "atypical" blockers often exhibit distinct properties such as use-dependency, voltage-dependency, and selective inhibition of the late sodium current (INaL) or enhancement of slow inactivation. Understanding these nuances is critical for both elucidating their therapeutic potential and anticipating their cardiovascular liabilities. This guide focuses on several key examples: ranolazine, lacosamide, siponimod, vinpocetine, amiodarone, dronedarone, and the investigational compounds eleclazine and GS-967.

Mechanisms of Action and Cardiovascular Implications

The cardiovascular effects of these drugs are intrinsically linked to their specific interactions with sodium channels and other cardiac ion channels or receptors.

-

Late Sodium Current (INaL) Inhibition: Ranolazine, eleclazine, and GS-967 primarily target the late component of the sodium current. Under pathological conditions like ischemia, an enhanced INaL leads to intracellular sodium and subsequent calcium overload, contributing to arrhythmias and contractile dysfunction.[1][2][3][4] By inhibiting this current, these agents can reduce this overload, thereby exerting anti-ischemic and anti-arrhythmic effects without significantly impacting heart rate or blood pressure.[1][4][5]

-

Slow Inactivation Enhancement: Lacosamide uniquely enhances the slow inactivation of voltage-gated sodium channels. This mechanism is thought to contribute to its primary anticonvulsant activity but also influences cardiac conduction, leading to dose-dependent prolongation of the PR interval.[6]

-

Receptor Modulation: Siponimod acts as a selective sphingosine-1-phosphate (S1P) receptor modulator. Its interaction with S1P1 receptors on cardiac myocytes is responsible for its cardiovascular effects, notably a transient reduction in heart rate upon treatment initiation.[7][8]

-

Multi-Target Inhibition: Amiodarone and its analog dronedarone exhibit broad-spectrum antiarrhythmic properties by blocking multiple ion channels, including sodium, potassium, and calcium channels, as well as acting as beta-blockers. This complex pharmacology contributes to their efficacy but also to a wide range of potential cardiovascular adverse effects.[9] Dronedarone, in particular, has been associated with an increased risk of cardiovascular events in certain patient populations.[10]

-

Phosphodiesterase (PDE) Inhibition: Vinpocetine's cardiovascular effects are linked to its inhibition of phosphodiesterase type 1 (PDE1).[11][12] This can lead to vasorelaxation and other cardioprotective effects.[11][12]

Quantitative Cardiovascular Effects

The following tables summarize the quantitative cardiovascular effects of selected atypical sodium channel blockers based on clinical and preclinical data.

Table 1: Effects on Electrocardiogram (ECG) Parameters

| Drug | Dose/Concentration | Population/Model | PR Interval Change | QRS Duration Change | QTc Interval Change | Citation(s) |

| Ranolazine | 1000 mg BID | LQT3 Patients | No significant effect | No significant effect | ↓ 56 ± 52 msec | [13] |

| Ranolazine | Intravenous Infusion | LQT3 Patients | Little to no effect | Little to no effect | ↓ 26 ± 3 ms | [14] |

| Ranolazine | 750-1000 mg | Stable CAD Patients | - | - | ↑ (significant) | [15] |

| Lacosamide | 200 mg/day | Patients with POS | ↑ 1.4 ms | -0.2 ms | No significant effect | [16] |

| Lacosamide | 400 mg/day | Patients with POS | ↑ 4.4 ms | 0.4 ms | No significant effect | [16] |

| Lacosamide | 600 mg/day | Patients with POS | ↑ 6.6 ms | ↑ 2.3 ms | - | [16] |

| Lacosamide | Intravenous Loading | Epilepsy Patients | ↑ 6 msec (average) | No change | No change | [17][18] |

| Dronedarone | 400 mg BID | AF/AFL Patients | Prolongation | Little effect | Mild prolongation | [19] |

Table 2: Hemodynamic and Other Cardiovascular Effects

| Drug | Dose/Concentration | Population/Model | Heart Rate Change | Blood Pressure Change | Other Cardiovascular Events | Citation(s) |

| Ranolazine | Therapeutic Doses | Chronic Angina | No clinically significant effect | No clinically significant effect | Lower incidence of arrhythmias in MERLIN study | [2][20] |

| Siponimod | Therapeutic Doses | MS Patients | Transient reduction on initiation, dose-dependent decrease | - | Increased risk of bradyarrhythmia (RR: 2.75) | [7][21][22][23] |

| Dronedarone | 400 mg BID | Permanent AF (PALLAS) | - | - | Increased risk of stroke, HF, CV death | [10] |

| Dronedarone | 400 mg BID | Paroxysmal/Intermittent AF (ATHENA) | - | - | Reduced risk of CV hospitalization or death | [10][24] |

| Lacosamide | Intravenous Loading | Epilepsy Patients | No change | Mild ↓ in DBP and MAP | New-onset first-degree AV block (3.0%) | [17][18] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Signaling pathway of Ranolazine's cardioprotective effects.

Caption: Mechanism of Siponimod-induced transient bradycardia.

Experimental Workflows

References

- 1. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]

- 3. What is the mechanism of Ranolazine? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]

- 6. droracle.ai [droracle.ai]

- 7. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-term effects of siponimod on cardiovascular and autonomic nervous system in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pleiotropic Effects of Antiarrhythmic Agents: Dronedarone in the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medscape.com [medscape.com]

- 11. scientificarchives.com [scientificarchives.com]

- 12. Updates of Recent Vinpocetine Research in Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ranolazine for Congenital Long QT Syndrome Type III (LQT3): Experimental and Long-Term Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ranolazine Shortens Repolarization in Patients with Sustained Inward Sodium Current Due To Type-3 Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of ranolazine on Tp‐e interval, Tp‐e/QTc, and P‐wave dispersion in patients with stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lacosamide cardiac safety: clinical trials in patients with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of Cardiovascular Concerns of Intravenous Lacosamide Therapy in Epilepsy Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Evaluation of Cardiovascular Concerns of Intravenous Lacosamide Therapy in Epilepsy Patients [frontiersin.org]

- 19. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The potential contribution of ranolazine to Torsade de Pointe - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Risk for Cardiovascular Adverse Events Associated With Sphingosine-1-Phosphate Receptor Modulators in Patients With Multiple Sclerosis: Insights From a Pooled Analysis of 15 Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effect of Dronedarone on Cardiovascular Outcomes in High-Risk Patients With Atrial Fibrillation or Atrial Flutter - American College of Cardiology [acc.org]

KC 12291 hydrochloride PubChem and drug bank information

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

KC 12291 hydrochloride is a novel cardioprotective agent that has demonstrated significant potential in preclinical studies. It is classified as an atypical voltage-gated sodium channel (VGSC) blocker, exhibiting a unique mechanism of action that distinguishes it from conventional antiarrhythmic drugs. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its chemical properties, pharmacological profile, and the experimental methodologies used to elucidate its effects.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information has been aggregated from PubChem and various chemical supplier databases.

| Property | Value | Source |

| PubChem CID | 22902387 | PubChem |

| IUPAC Name | 3,4-dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzeneethanamine;hydrochloride | |

| CAS Number | 181936-98-1 | |

| Molecular Formula | C₂₂H₂₈ClN₃O₃S | |

| Molecular Weight | 449.99 g/mol | |

| Solubility | Soluble in water and DMSO | |

| Storage | Desiccate at +4°C |

Note: A DrugBank ID for this compound has not been identified in the available databases.

Pharmacological Profile

This compound's primary pharmacological effect is the modulation of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in excitable cells like cardiomyocytes.

Mechanism of Action

This compound is an atypical voltage-gated sodium channel blocker.[1][2][3] Unlike traditional class I antiarrhythmics that primarily target the peak sodium current, this compound preferentially inhibits the sustained or late sodium current (INaL).[1] This late current, although small in amplitude, is significantly enhanced during pathological conditions such as myocardial ischemia and contributes to intracellular sodium and calcium overload, leading to cellular injury and contractile dysfunction.[1][4] By selectively blocking the late sodium current, this compound is thought to prevent these detrimental downstream effects without significantly affecting the normal cardiac action potential upstroke.

Quantitative Pharmacological Data

The following table summarizes the key in vitro efficacy data for this compound from published studies.

| Parameter | Value | Experimental Model | Reference |

| IC₅₀ (Sustained Na⁺ Current) | 9.6 µM | Isolated atria | [5] |

| IC₅₀ (Diastolic Contracture Prevention) | 0.55 - 0.79 µM | Isolated atria | [5] |

| Peak Na⁺ Current Reduction | ~60% at 1 µM | Rat ventricular cardiomyocytes | [2] |

Experimental Protocols

This section details the methodologies employed in key studies to characterize the pharmacological effects of this compound.

Electrophysiological Studies (Whole-Cell Patch-Clamp)

The whole-cell patch-clamp technique was utilized to investigate the effects of this compound on sodium currents in isolated cardiomyocytes.[6][7]

Methodology:

-

Cell Isolation: Cardiomyocytes were enzymatically isolated from the atria or ventricles of guinea pigs or rats.

-

Electrode and Pipette Solution: Borosilicate glass pipettes with a specific resistance were filled with an internal solution containing ions that mimic the intracellular environment.

-

Recording: The patch pipette was sealed onto the surface of a single cardiomyocyte. The cell membrane under the pipette tip was then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-